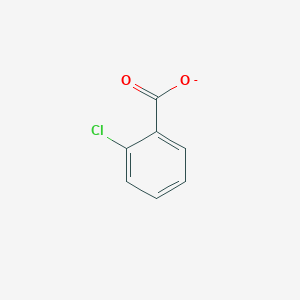

2-Chlorobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4ClO2- |

|---|---|

Molekulargewicht |

155.56g/mol |

IUPAC-Name |

2-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 |

InChI-Schlüssel |

IKCLCGXPQILATA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Cl |

Synonyme |

2-chlorobenzoate 2-chlorobenzoic acid 2-chlorobenzoic acid, copper (2+) salt 2-chlorobenzoic acid, nickel (2+) salt 2-chlorobenzoic acid, potassium salt |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Chlorobenzoate and Its Derivatives

Oxidation Pathways for 2-Chlorotoluene (B165313) Precursors

Oxidation of the methyl group of 2-chlorotoluene is a common strategy for synthesizing 2-chlorobenzoic acid. Both traditional oxidants and more modern approaches utilizing ozone have been explored.

Laboratory-Scale Oxidation with Potassium Permanganate (B83412)

Potassium permanganate (KMnO₄) has been a widely employed oxidant for the laboratory-scale conversion of 2-chlorotoluene to 2-chlorobenzoic acid wikipedia.orgchemicalbook.comchemicalbook.inmiracosta.educhemdad.comorgsyn.org. This method typically involves reacting 2-chlorotoluene with an aqueous solution of potassium permanganate under heating. The reaction generates manganese dioxide (MnO₂) as a byproduct, which needs to be filtered off. Subsequent acidification of the filtrate with a mineral acid, such as hydrochloric acid, precipitates the 2-chlorobenzoic acid.

A typical laboratory procedure involves heating a mixture of 2-chlorotoluene, potassium permanganate, and water. The reaction is maintained at reflux or boiling point until the permanganate color disappears, indicating complete consumption of the oxidant. Unreacted 2-chlorotoluene can be recovered by distillation. The resulting manganese dioxide precipitate is removed by filtration, and the filtrate is acidified to isolate the product orgsyn.orgorgsyn.org. Yields reported for this method, before recrystallization, are often in the range of 76–78% orgsyn.orgbartleby.com.

Table 2.1.1: Laboratory-Scale Oxidation of 2-Chlorotoluene with Potassium Permanganate

| Reactant/Reagent | Amount/Concentration | Conditions | Product Yield (approx.) | Notes |

| 2-Chlorotoluene | 200 g (1.6 moles) | Heated to boiling, stirred for 3-4 hours | 76–78% (before recrystallization) | Unreacted starting material recovered by distillation. |

| Potassium Permanganate | 600 g (3.8 moles) | Aqueous medium | Strong oxidizer, corrosive. Staining may occur. | |

| Water | 7 L | |||

| Hydrochloric Acid | 250 cc (conc.) | Added cautiously while hot | Used for acidification to precipitate 2-chlorobenzoic acid. | |

| Toluene (B28343) | 600 cc | For recrystallization | 65–67% (after recrystallization) | Purification step to obtain higher purity product melting at 139–140°C. |

Note: Specific quantities and conditions may vary based on the exact procedure and scale.

Liquid-Phase Oxidation with Ozone

The use of ozone (O₃) as an oxidant offers a potentially more environmentally friendly alternative to potassium permanganate, aiming to reduce toxic wastewater generation health-man.com.ua. However, the direct oxidation of 2-chlorotoluene with ozone can be complex, with initial studies indicating that ozone primarily attacks the aromatic ring, leading to the formation of aliphatic peroxide compounds rather than selectively oxidizing the methyl group health-man.com.uasgastro.com.ua.

Mechanistic studies on the liquid-phase oxidation of 2-chlorotoluene with ozone reveal that the reaction pathway is not straightforward for direct methyl group oxidation. Ozone is a powerful oxidant, acting as an electrophile or a 1,3-dipole epa.gov. In the absence of specific catalysts or optimized conditions, the reaction tends to proceed via ring oxidation, leading to a lower yield of 2-chlorobenzoic acid health-man.com.uasgastro.com.ua. Kinetic studies are essential to understand the rate of these reactions and the formation of intermediates.

Optimizing reaction temperature plays a significant role in directing the selectivity of ozone oxidation. Studies have shown that increasing the reaction temperature can influence the oxidation pathway. For instance, elevating the temperature to 90°C has been observed to contribute to an increase in the selectivity of oxidation towards the methyl group health-man.com.uasgastro.com.ua.

The selectivity of ozone oxidation can be dramatically improved by the introduction of transition metal catalysts. The addition of cobalt(II) acetate, in conjunction with elevated temperatures (e.g., 90°C), has been shown to significantly enhance the oxidation selectivity towards the methyl group of 2-chlorotoluene. This catalytic approach can increase the selectivity for 2-chlorobenzoic acid formation from initial low percentages (e.g., 18.0%) to substantially higher values (e.g., 92.5%) health-man.com.uasgastro.com.ua. In such optimized systems, 2-chlorobenzoic acid is the major aromatic product, often accompanied by smaller amounts of 2-chlorobenzaldehyde (B119727) health-man.com.uasgastro.com.ua. Other transition metal systems, such as cobalt and manganese salts in combination with bromide, have also been investigated for the oxidation of aromatic hydrocarbons researchgate.netresearchgate.netresearchgate.net.

Table 2.1.2.3: Influence of Cobalt(II) Acetate Catalysis and Temperature on Ozone Oxidation Selectivity

| Conditions | Selectivity for 2-Chlorobenzoic Acid | Selectivity for 2-Chlorobenzaldehyde | Other Products (e.g., Peroxides) | Notes |

| Ozone oxidation of 2-chlorotoluene (no catalyst, ambient temp.) | Low (e.g., 16.5%) | Variable | Primarily aliphatic peroxides | Ring oxidation is dominant. |

| Ozone oxidation of 2-chlorotoluene (90°C) | Moderate (e.g., 18.0%) | Variable | Primarily aliphatic peroxides | Temperature alone shows some improvement. |

| Ozone oxidation of 2-chlorotoluene (90°C, Co(II) Acetate) | High (e.g., 88.0%) | Moderate (e.g., 4.2%) | Reduced levels of peroxides | Catalysis directs oxidation to the methyl group, significantly improving yield. |

Hydrolytic Routes from Halogenated Toluene Derivatives

Hydrolytic routes offer alternative pathways to 2-chlorobenzoic acid, often involving the hydrolysis of side-chain halogenated toluene derivatives. A common precursor in this category is α,α,α-trichloro-2-toluene, also known as 2-chlorobenzotrichloride wikipedia.orgchemicalbook.comchemicalbook.in.

The hydrolysis of 2-chlorobenzotrichloride, typically conducted under acidic conditions, leads to the formation of 2-chlorobenzoic acid wikipedia.orgchemicalbook.comchemicalbook.insmolecule.com. This reaction involves the stepwise replacement of the chlorine atoms on the methyl group with hydroxyl groups, ultimately forming a geminal diol which then dehydrates to the carboxylic acid. While direct hydrolysis of 2-chlorobenzotrichloride yields the acid, related compounds like 2-chlorobenzal chloride can be hydrolyzed to 2-chlorobenzaldehyde, which can then be further oxidized to 2-chlorobenzoic acid snowhitechem.commdpi.com. In some synthetic strategies for specific derivatives, such as 5-bromo-2-chlorobenzoic acid, 2-chlorobenzotrichloride is first reacted with a bromide reagent and then subjected to hydrolysis google.comgoogle.com.

The general reaction can be represented as: Cl-C₆H₄-CCl₃ + 2 H₂O → Cl-C₆H₄-COOH + 3 HCl

This method provides a viable route, especially when 2-chlorobenzotrichloride is readily available.

Hydrolysis of α,α,α-Trichloro-2-toluene

One significant route to 2-chlorobenzoic acid involves the hydrolysis of α,α,α-trichloro-2-toluene (also known as 2-chlorobenzotrichloride). This reaction converts the trichloromethyl group into a carboxylic acid functionality.

Reaction Pathway: The hydrolysis of α,α,α-trichloro-2-toluene typically proceeds in the presence of water, often under acidic conditions, to yield 2-chlorobenzoic acid and hydrochloric acid. This method is a recognized pathway for obtaining 2-chlorobenzoic acid chemicalbook.comchemicalbook.inwikipedia.orgchemkits.euvulcanchem.comchemicalbook.comgoogle.com.

Table 2.2.1: Hydrolysis of α,α,α-Trichloro-2-toluene

| Starting Material | Reagent/Conditions | Product | Yield (approx.) | Reference(s) |

| α,α,α-Trichloro-2-toluene | Water (hydrolysis) | 2-Chlorobenzoic acid | Not specified | chemicalbook.comchemicalbook.inwikipedia.orgchemkits.euvulcanchem.comchemicalbook.comgoogle.com |

Hydrolysis of o-Chlorobenzonitrile

Another common and efficient method for synthesizing 2-chlorobenzoic acid is the hydrolysis of o-chlorobenzonitrile. This reaction transforms the nitrile group (-CN) into a carboxylic acid group (-COOH).

Reaction Pathway: The hydrolysis of o-chlorobenzonitrile can be carried out under both acidic and basic conditions. A typical procedure involves heating o-chlorobenzonitrile with concentrated hydrochloric acid in water. This process yields 2-chlorobenzoic acid with high purity and good yield.

Table 2.2.2: Hydrolysis of o-Chlorobenzonitrile

| Starting Material | Reagent/Conditions | Product | Yield | Purity (HPLC) | Reference(s) |

| o-Chlorobenzonitrile | Concentrated HCl, Water, 100-110°C, 6-8 hours | 2-Chlorobenzoic acid | 98% | 99.79% | chemicalbook.comchemicalbook.com |

| o-Chlorobenzonitrile | Alkali (hydrolysis) followed by protonic acid | 2-Chlorobenzoic acid | High | High | google.com |

Derivatization Reactions of 2-Chlorobenzoate

2-Chlorobenzoic acid readily undergoes various derivatization reactions, allowing for the synthesis of a wide range of compounds with tailored properties.

Organotin(IV) carboxylates, including those derived from 2-chlorobenzoic acid, have garnered interest for their diverse biological activities and potential applications. These compounds are typically synthesized by reacting 2-chlorobenzoic acid or its salts with organotin(IV) precursors.

The reaction of 2-chlorobenzoic acid with organotin(IV) oxides or hydroxides is a common method for synthesizing organotin(IV) this compound complexes. These reactions are typically performed in a solvent, such as methanol (B129727), and often involve refluxing the mixture.

Reaction Scheme Example: Diphenyltin(IV) oxide (DPTO) or triphenyltin(IV) hydroxide (B78521) (TPTOH) can be reacted with 2-chlorobenzoic acid (2-HCBz) in methanol under reflux conditions to yield diphenyltin(IV) di-2-chlorobenzoate (DPT2-CBz) and triphenyltin(IV) this compound (TPT2-CBz), respectively. The water produced during the reaction is often removed using a Dean-Stark apparatus.

Table 2.3.1.1: Synthesis of Organotin(IV) 2-Chlorobenzoates

| Organotin Precursor | Ligand | Solvent | Reaction Conditions | Product | Yield | Reference(s) |

| Diphenyltin(IV) oxide (DPTO) | 2-Chlorobenzoic acid | Methanol | Reflux for 4 hours | Diphenyltin(IV) di-2-chlorobenzoate (DPT2-CBz) | 87.71% | rjptonline.orgresearchgate.netrjptonline.org |

| Triphenyltin(IV) hydroxide (TPTOH) | 2-Chlorobenzoic acid | Methanol | Reflux for 4 hours | Triphenyltin(IV) this compound (TPT2-CBz) | 88.73% | rjptonline.orgresearchgate.netrjptonline.org |

The synthesized organotin(IV) this compound compounds are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Common Characterization Techniques:

UV-Vis Spectroscopy: Used to analyze electronic transitions within the molecules.

Infrared (IR) Spectroscopy: Provides information about functional groups, particularly the carboxylate stretching frequencies, which indicate coordination to the tin atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR): Essential for determining the detailed structure, connectivity, and the chemical environment of atoms within the molecule.

Microelemental Analysis (CHN): Confirms the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compounds, which should match theoretical values.

Table 2.3.1.2: Characterization Data for Organotin(IV) 2-Chlorobenzoates

| Compound | UV-Vis | IR | ¹H NMR | ¹³C NMR | Microelemental Analysis | X-ray Crystallography | Reference(s) |

| Diphenyltin(IV) di-2-chlorobenzoate (DPT2-CBz) | Yes | Yes | Yes | Yes | Yes | Not specified | rjptonline.orgresearchgate.netrjptonline.org |

| Triphenyltin(IV) this compound (TPT2-CBz) | Yes | Yes | Yes | Yes | Yes | Not specified | rjptonline.orgresearchgate.netrjptonline.org |

2-Chlorobenzoic acid can be readily converted into its corresponding esters and amides, which are valuable intermediates and products in various chemical syntheses.

Esterification: Esterification of 2-chlorobenzoic acid typically involves reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification), or using other coupling agents.

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards ester formation. Water produced during the reaction can be removed to improve yields utripoli.edu.lytcu.edursc.org.

Other Methods: Esterification can also be achieved using Lewis acids, or through reactions involving acyl chlorides derived from 2-chlorobenzoic acid.

Amidation: Amides are formed by reacting 2-chlorobenzoic acid with ammonia (B1221849) or amines. This can be achieved through various methods, including:

Direct Amidation: Using coupling reagents like carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts, or Lewis acids (e.g., TiCl₄) to activate the carboxylic acid for reaction with amines asianpubs.orgnih.govacs.orglookchemmall.com.

Via Acyl Chlorides: Converting 2-chlorobenzoic acid to its acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine or ammonia.

Table 2.3.2: General Esterification and Amidation Methods for 2-Chlorobenzoic Acid

| Reaction Type | Common Reagents/Conditions | Product Type | Reference(s) |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) | This compound Esters | utripoli.edu.lytcu.edursc.org |

| Esterification | Alcohol, Metal-containing catalyst, Aromatic solvent, Stepwise temperature increase (up to 240-250°C) | This compound Esters | google.com |

| Amidation | Amine, Coupling Agent (e.g., DCC, PPh₃/NCPhth, TiCl₄), Base (optional) | 2-Chlorobenzamides | asianpubs.orgnih.govacs.orglookchemmall.com |

| Amidation | Acyl Chloride (from 2-chlorobenzoic acid), Amine/Ammonia | 2-Chlorobenzamides | environmentclearance.nic.in |

Esterification and Amidation Reactions

Formation of 4-Formyl-2-nitrophenyl this compound

The synthesis of 4-Formyl-2-nitrophenyl this compound involves a two-step process starting from 2-chlorobenzoic acid. Initially, 2-chlorobenzoic acid is converted into its more reactive acid chloride derivative, 2-chlorobenzoyl chloride, typically by refluxing with thionyl chloride in a solvent like chloroform (B151607) nih.govresearchgate.net. Subsequently, the purified 2-chlorobenzoyl chloride is reacted with 4-hydroxy-3-nitrobenzaldehyde (B41313) in a suitable solvent, such as acetonitrile, often in the presence of a base like pyridine (B92270), to yield the target ester nih.govresearchgate.net.

Table 2.3.2.1: Synthesis of 4-Formyl-2-nitrophenyl this compound

| Step | Starting Material(s) | Reagent(s) | Solvent(s) | Conditions | Product | Reference(s) |

| 1 | 2-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | Chloroform | Reflux, 1 hour | 2-Chlorobenzoyl chloride | nih.govresearchgate.net |

| 2 | 2-Chlorobenzoyl chloride, 4-hydroxy-3-nitrobenzaldehyde | Pyridine (as base) | Acetonitrile | Room temperature, ~1 hour stirring | 4-Formyl-2-nitrophenyl this compound | nih.govresearchgate.net |

Synthesis of Mefenamic Acid Derivatives via Ullmann Coupling

The Ullmann coupling reaction, a copper-catalyzed cross-coupling, is a crucial method for synthesizing N-aryl anthranilic acid derivatives, which include important pharmaceuticals like mefenamic acid and its analogues colab.wsijpsonline.comcivilica.comgoogle.comekb.egorgchemres.orgnih.govresearchgate.net. This reaction typically involves the condensation of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with an appropriate aniline (B41778) derivative. The reaction is generally carried out in the presence of a copper catalyst (e.g., copper powder, copper oxide, copper acetate) and a base (e.g., potassium carbonate) in a high-boiling solvent like isopentyl alcohol or 2-ethoxyethanol (B86334) ijpsonline.comnih.govresearchgate.netptfarm.pl. Modern variations have explored the use of ionic liquids or ultrasound irradiation to improve efficiency and reaction times colab.wsekb.eg. For instance, the synthesis of mefenamic acid involves the coupling of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581) google.comorgchemres.org. Yields for these N-aryl anthranilic acids can be quite high, reaching up to 99% in optimized conditions nih.gov.

Table 2.3.2.2: General Ullmann Coupling for N-Aryl Anthranilic Acid Synthesis

| Starting Material(s) | Reagent(s) | Catalyst/Base | Solvent(s) | Conditions | Product(s) | Yield (%) | Reference(s) |

| 2-Chlorobenzoic acid | Aniline derivatives | Cu powder/K₂CO₃ | Isopentyl alcohol | Reflux, 3-5 h | N-phenylanthranilic acid derivatives | 65-93 | ijpsonline.comptfarm.plorgsyn.org |

| 2-Chlorobenzoic acid | 2,3-Dimethylaniline | Cu catalyst, K₂CO₃ | 2-Ethoxyethanol | Heated, 24 h | Mefenamic acid | Up to 99 | google.comnih.govresearchgate.net |

| 2-Chlorobenzoic acid | Substituted anilines | Copper acetate/[TBP]Cl | Ionic liquid ([TBP]Cl) | 170°C | N-aryl anthranilic acid drugs (e.g., mefenamic) | High | colab.ws |

Synthesis of Schiff's Bases and Esters

Synthesis of Esters: 2-Chlorobenzoic acid can be readily esterified using various alcohols or silanols. For example, the reaction of 2-chlorobenzoic acid with diphenylsilanol (B12336426) in the presence of a catalyst or under conditions promoting water removal yields the diphenylsilylene ester ontosight.ai. Methyl esters, such as methyl 4-bromo-2-chlorobenzoate, can be synthesized by reacting the corresponding acid with methanol in the presence of an acid catalyst like HCl gas chemicalbook.com. More complex esters, such as 4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl this compound, are also prepared through specific esterification routes involving derivatives of 2-chlorobenzoic acid sigmaaldrich.com.

Table 2.3.2.3a: Examples of 2-Chlorobenzoic Acid Ester Synthesis

| Starting Material(s) | Reagent(s) | Conditions | Product | Reference(s) |

| 2-Chlorobenzoic acid, Diphenylsilanol | Catalyst/Water removal conditions | Condensation reaction | Benzoic acid, 2-chloro-, diphenylsilylene ester | ontosight.ai |

| 4-Bromo-2-chlorobenzoic acid | Methanol, HCl (gas) | Reflux overnight | Methyl 4-bromo-2-chlorobenzoate | chemicalbook.com |

| 2-Chlorobenzoic acid derivative, 4-nitrophenoxyacetyl derivative | Esterification conditions | Specific reaction pathway | 4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl this compound | sigmaaldrich.com |

Synthesis of Schiff's Bases: While 2-chlorobenzoic acid itself is not directly involved as a Schiff base component in the literature surveyed, related compounds like 2-amino-4-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid are utilized in Schiff base synthesis. These amino-substituted benzoic acids are condensed with various aromatic aldehydes in solvents like ethanol (B145695) or glacial acetic acid, often under reflux, to form Schiff bases sjctni.edujetir.orghumanjournals.comresearchgate.net. For instance, 2-amino-4-chlorobenzoic acid reacts with vanillin (B372448) to yield a Schiff base ligand jetir.org. Similarly, 2-amino-5-chlorobenzoic acid reacts with aromatic aldehydes to form Schiff bases humanjournals.com.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful tools for constructing heterocyclic ring systems. 2-Chlorobenzoic acid plays a key role in the synthesis of acridone (B373769) derivatives through a sequence involving condensation and cyclization.

Condensation to Form Acridone Derivatives

The synthesis of acridone derivatives typically commences with the Ullmann-type condensation of 2-chlorobenzoic acid with various anilines or substituted anilines nih.govresearchgate.netptfarm.plorgsyn.orgnih.govrsc.orgjuniperpublishers.comjuniperpublishers.comquora.com. This reaction, catalyzed by copper compounds (e.g., copper oxide, copper powder) in the presence of a base (e.g., potassium carbonate) and often in a high-boiling solvent or excess aniline, yields N-phenylanthranilic acid intermediates ptfarm.plorgsyn.orgquora.com. Subsequently, these N-phenylanthranilic acids undergo intramolecular cyclization, usually via dehydration, facilitated by strong acidic conditions such as concentrated sulfuric acid or polyphosphoric acid (PPA), to form the acridone ring system ptfarm.plorgsyn.orgquora.com. High yields for the intermediate N-phenylanthranilic acids are reported, with subsequent cyclization also proceeding efficiently orgsyn.org.

Table 2.3.3.1: Synthesis of Acridone Derivatives from 2-Chlorobenzoic Acid

| Step | Starting Material(s) | Reagent(s) | Catalyst/Base | Solvent(s) | Conditions | Intermediate Product(s) | Final Product(s) | Reference(s) |

| 1 | 2-Chlorobenzoic acid | Aniline (or substituted anilines) | CuO/Cu powder, K₂CO₃ | Excess aniline, Isopentyl alcohol | Reflux, 2-4 h | N-phenylanthranilic acid derivatives | N/A | ptfarm.plorgsyn.orgnih.govrsc.orgquora.com |

| 2 | N-phenylanthranilic acid | Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA) | N/A | N/A | Heating (e.g., 80-100°C, 4-5 h) | N/A | Acridone derivatives | ptfarm.plorgsyn.orgquora.com |

Hydroxylation and Related Transformations

The transformation of the chlorine atom in 2-chlorobenzoic acid into a hydroxyl group represents a significant synthetic route, leading to salicylic (B10762653) acid derivatives.

Conversion to Salicylic Acid Derivatives (Ullmann-Goldberg Reaction)

The Ullmann-Goldberg reaction provides an effective pathway for the hydroxylation of 2-chlorobenzoic acid to produce salicylic acid derivatives. This method is particularly advantageous as it can be performed using water as the solvent, making it more environmentally friendly researchgate.nettandfonline.comtandfonline.comresearchgate.net. The reaction typically involves heating 2-chlorobenzoic acid in the presence of a copper catalyst (e.g., copper powder) and a base (e.g., potassium carbonate), with pyridine often employed as a co-catalyst researchgate.nettandfonline.comtandfonline.comresearchgate.net. This process can yield salicylic acid in good to excellent yields, with reports as high as 90% researchgate.net. The reaction mechanism involves the copper-catalyzed nucleophilic aromatic substitution of the chlorine atom by a hydroxide species, facilitated by the presence of pyridine.

Table 2.3.4.1: Conversion of 2-Chlorobenzoic Acid to Salicylic Acid via Ullmann-Goldberg Reaction

| Starting Material | Reagent(s) | Catalyst/Co-catalyst | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| 2-Chlorobenzoic acid | Potassium carbonate (K₂CO₃) | Cu powder, Pyridine | Water | Reflux, 2 h | Salicylic acid | 90 | researchgate.net |

| 2-Chlorobenzoic acid | Potassium carbonate (K₂CO₃) | Cu powder, Pyridine | Water | Reflux | Salicylic acid | Good | researchgate.nettandfonline.comtandfonline.com |

Compound List:

2-Chlorobenzoic acid

2-Chlorobenzoyl chloride

4-Hydroxy-3-nitrobenzaldehyde

4-Formyl-2-nitrophenyl this compound

Mefenamic acid

2,3-Dimethylaniline

N-phenylanthranilic acid

Aniline

Substituted anilines

Benzoic acid, 2-chloro-, diphenylsilylene ester

Diphenylsilanol

Methyl 4-bromo-2-chlorobenzoate

4-Bromo-2-chlorobenzoic acid

4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl this compound

2-Amino-4-chlorobenzoic acid

2-Amino-5-chlorobenzoic acid

Vanillin

Schiff base ligands

Acridone

Acridone derivatives

Salicylic acid

Salicylic acid derivatives

4-Bromobenzoate

4-Nitrophenyl 4-chlorobenzoate

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful and versatile tool in organic synthesis, offering significant advantages such as accelerated reaction rates, enhanced yields, and milder reaction conditions compared to conventional heating methods ijrti.orgnih.govrsc.orgmdpi.com. This technique, known as sonochemistry, leverages the effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized high-energy zones that promote chemical transformations rsc.orgmdpi.commdpi.com. For this compound derivatives, ultrasonic irradiation has been particularly effective in facilitating various coupling and condensation reactions.

One of the most prominent applications of ultrasound in this area involves copper-catalyzed Ullmann-type coupling reactions. These reactions typically involve the condensation of 2-chlorobenzoic acids with various amines, such as 2-aminothiazoles or anilines, to form N-aryl anthranilic acid derivatives and related heterocyclic compounds like thiazoloquinazolones and benzothiazoloquinazolones ekb.egnih.govresearchgate.net. The application of ultrasonic irradiation in these processes has been shown to dramatically reduce reaction times, often from several hours under conventional reflux to mere minutes ekb.egresearchgate.net. For instance, the synthesis of 5H- ijrti.orgekb.egthiazolo[2,3-b]quinazolin-5-one derivatives from 2-chlorobenzoic acids and 2-aminothiazoles, catalyzed by copper and conducted in DMF, achieved excellent yields in as little as 15-25 minutes under ultrasound, a significant improvement over reflux conditions which required 3 hours researchgate.net. Similarly, the synthesis of N-aryl anthranilic acids via ultrasound-assisted Ullmann reactions has been reported to produce derivatives in high yields under mild conditions and short reaction times ekb.eg.

Beyond Ullmann-type couplings, ultrasonic irradiation has also been employed in the synthesis of ester derivatives. For example, the synthesis of 2-acetyl-4-chlorophenyl 5-bromo-2-chlorobenzoate, a precursor to β-diketones, was efficiently carried out using 5-bromo-2-chlorobenzoic acid and 2-hydroxyacetophenone (B1195853) under ultrasonic irradiation, yielding the product in high purity and yield derpharmachemica.com. The utility of ultrasound in accelerating reactions has also been demonstrated by using the hydrolysis of 2-chlorobenzoic acid as a model reaction, where optimal yields were achieved within 15 minutes of ultrasonic treatment researchgate.net.

The general benefits of employing ultrasonic irradiation in the synthesis of this compound derivatives and related compounds include:

Reduced Reaction Times: Transformations that traditionally take hours can be completed in minutes ekb.egresearchgate.net.

Improved Yields: Higher product yields are often observed compared to conventional heating methods ijrti.orgekb.egresearchgate.net.

Milder Conditions: Reactions can frequently be performed at lower temperatures or with less harsh conditions nih.gov.

Enhanced Efficiency: Ultrasound can activate reagents and accelerate reaction kinetics, leading to more efficient processes ijrti.org.

Table 1: Selected Ultrasonic Irradiation-Assisted Syntheses Involving 2-Chlorobenzoic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions (Ultrasound) | Reaction Time | Yield (%) | Reference |

| Ullmann-type Coupling (Thiazoloquinazolones) | 2-Chlorobenzoic acid, 2-aminothiazole | Cu (3 wt%), K2CO3 (1 equiv.), Pyridine | DMF | 20 kHz, 300 W, 25 °C | 15-25 min | 75-85 | researchgate.net |

| Ullmann-type Coupling (N-Aryl Anthranilic Acids) | 2-Chlorobenzoic acid, Aniline derivative | Cu/Cu2O (9 mol% / 4 mol%), K2CO3 (2 equiv.) | 2-Ethoxyethanol | Not specified (implied conventional heating for comparison) | Not specified | Up to 99 | nih.gov |

| Synthesis of β-diketone precursor | 5-Bromo-2-chlorobenzoic acid, 2-hydroxyacetophenone | POCl3 | Pyridine | 90 min | 90 min | High | derpharmachemica.com |

| Hydrolysis of 2-Chlorobenzoic Acid (Model Reaction) | 2-Chlorobenzoic acid | Not specified (likely catalyst/conditions from context) | Water | Not specified | 15 min | Best yield | researchgate.net |

Compound Names Mentioned:

this compound

2-Chlorobenzoic acid

Anthranilic acid

N-aryl anthranilic acid derivatives

2-Halogenobenzoic acids

Aromatic amines

2-Aminothiazoles

2-Aminobenzothiazoles

5H- ijrti.orgekb.egthiazolo[2,3-b]quinazolin-5-ones

12H- ijrti.orgekb.egbenzothiazolo[2,3-b]quinazolin-12-ones

5-bromo-2-chlorobenzoic acid

2-hydroxyacetophenone

2-acetyl-4-chlorophenyl 5-bromo-2-chlorobenzoate

Environmental Fate and Biotransformation of 2 Chlorobenzoate

Microbial Degradation Pathways

Microorganisms employ several strategies to initiate the degradation of 2-chlorobenzoate, primarily involving the removal of the chlorine substituent and subsequent cleavage of the aromatic ring. These processes can occur under both aerobic and anaerobic conditions, though this article will focus on the aerobic pathways. scispace.com

Aerobic Catabolism

Under aerobic conditions, the initial attack on the this compound molecule is typically mediated by oxygenase enzymes. jbarbiomed.com These enzymes introduce oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates that are more amenable to further degradation. jbarbiomed.comnih.gov

A common strategy in the aerobic degradation of chlorinated aromatic compounds is the formation of chlorocatechols as central intermediates. hu.edu.jonih.govasm.org In the case of this compound, some bacterial strains can transform it into 3-chlorocatechol (B1204754). asm.orgoup.com This intermediate is then subjected to ring cleavage by catechol 1,2-dioxygenase, forming 2-chloro-cis,cis-muconate (B1241311). oup.comoup.com Subsequent enzymatic reactions further break down this molecule, eventually leading to its complete mineralization. oup.com For instance, hybrid Pseudomonas strains have been shown to degrade this compound via 3-chlorocatechol, which is then cleaved by catechol 1,2-dioxygenase. oup.com The degradation then proceeds through 4-carboxymethylenebut-2-en-4-olide. oup.com

While less common for this compound compared to other isomers like 4-chlorobenzoate (B1228818), hydrolytic dehalogenation represents another microbial strategy. nih.govnih.gov This mechanism involves the replacement of the chlorine atom with a hydroxyl group, catalyzed by a dehalogenase enzyme. nih.gov For example, the degradation of 4-chlorobenzoate often proceeds via hydrolytic dehalogenation to form 4-hydroxybenzoate. nih.govasm.orgkoreascience.kr Although direct evidence for a primary hydrolytic dehalogenation pathway for this compound is limited, some studies suggest the formation of hydroxylated intermediates under certain conditions. wur.nl

Dioxygenase-mediated reactions are the most prevalent and well-studied mechanisms for the initial attack on this compound. scispace.comjbarbiomed.com These reactions involve the incorporation of both atoms of molecular oxygen into the aromatic ring. nih.gov The position of the initial dioxygenase attack determines the subsequent metabolic pathway.

The most common aerobic degradation pathway for this compound is initiated by a 1,2-dioxygenase, specifically 2-halobenzoate 1,2-dioxygenase. jbarbiomed.comresearchgate.net This enzyme catalyzes the incorporation of two oxygen atoms at the C1 and C2 positions of the aromatic ring, leading to the formation of an unstable diol intermediate. nih.govnih.gov This intermediate spontaneously eliminates the chlorine atom and the carboxyl group, resulting in the formation of catechol. nih.govnih.govresearchgate.net This process has been observed in various bacterial strains, including Pseudomonas cepacia 2CBS and Burkholderia sp. strain TH2. nih.govnih.gov The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is further metabolized via ortho- or meta-cleavage pathways. jbarbiomed.comnih.gov

In addition to the primary 1,2-dioxygenase activity, some 2-halobenzoate 1,2-dioxygenases also exhibit a secondary, less frequent 1,6-dioxygenase activity. jbarbiomed.comresearchgate.net This alternative reaction involves the insertion of oxygen atoms at the C1 and C6 positions of the this compound molecule. This leads to the formation of 3-chlorocatechol as the primary hydroxylated intermediate. nih.govresearchgate.net This pathway has been identified in strains like Pseudomonas aeruginosa JB2, which degrades this compound via 3-chlorocatechol. asm.org The 3-chlorocatechol is then funneled into the chlorocatechol pathway for subsequent ring cleavage and complete degradation. asm.orgoup.com

Research Findings on this compound Degradation

| Microorganism | Pathway | Key Enzyme | Intermediate(s) | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia 2CBS | 1,2-Dioxygenation | This compound 1,2-dioxygenase | Catechol, 2,3-dihydroxybenzoate | nih.gov |

| Burkholderia sp. strain TH2 | 1,2-Dioxygenation | 2-Halobenzoate dioxygenase | Catechol | nih.gov |

| Pseudomonas aeruginosa JB2 | 1,6-Dioxygenation | Halobenzoate dioxygenase | 3-Chlorocatechol | asm.org |

| Hybrid Pseudomonas sp. JH230 | Chlorocatechol Pathway | Catechol 1,2-dioxygenase | 3-Chlorocatechol, 2-chloro-cis,cis-muconate | oup.comoup.com |

| Aeromonas hydrophila | Dioxygenation | 2-Halobenzoate-1,2-dioxygenase | Catechol, 3-Chlorocatechol | jbarbiomed.com |

Dioxygenation Reactions

4,5-Dioxygenation Producing Chloroprotocatechuate

The aerobic degradation of certain chlorobenzoates can proceed through a dioxygenation reaction at the 4 and 5 positions of the aromatic ring. This enzymatic reaction leads to the formation of chloroprotocatechuate. For instance, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) can be initiated by 3-chlorobenzoate-4,5-dioxygenase, which results in the production of 5-chloroprotocatechuate. researchgate.net This intermediate is then subject to further enzymatic action. While this pathway is documented for 3-CBA, the direct 4,5-dioxygenation of this compound to a corresponding chloroprotocatechuate is not a commonly reported primary degradation step. Instead, other dioxygenase attacks are more prevalent for this compound. researchgate.netnih.gov In some cases, degradation pathways for different isomers can converge. For example, it is presumed that the enzyme system in Comamonas testosteroni BR6020, which degrades 3-chlorobenzoate, can also oxidatively cleave and dechlorinate 5-chloroprotocatechuate. uni-konstanz.de

Gentisate as a Metabolic Intermediate

Gentisate (2,5-dihydroxybenzoic acid) has been identified as a potential intermediate in the microbial degradation of chlorobenzoates. researchgate.netumons.ac.be Some degradation pathways for 3-chlorobenzoate involve the formation of gentisate, with 3-hydroxybenzoate serving as a precursor. nih.govmdpi.com While less common for this compound, the involvement of a gentisate pathway highlights the metabolic diversity of microorganisms in degrading chlorinated aromatic compounds. In studies of marine microcosms, gentisate was detected as a degradation intermediate in environments where this compound was being degraded, suggesting its role in the broader metabolic network. csic.esfrontiersin.org The regulation of the gentisate pathway can be complex; in Comamonas testosteroni, the intermediate of benzoate (B1203000) degradation, benzoyl-CoA, can induce the expression of gentisate 1,2-dioxygenase, an key enzyme in the gentisate pathway. asm.org

Identification of Novel Metabolites (e.g., 2,3-Dihydroxybenzoate)

Research into the microbial degradation of this compound has led to the identification of novel metabolites not previously associated with its breakdown. A notable example is the identification of 2,3-dihydroxybenzoate. nih.gov A bacterial strain, tentatively identified as a Pseudomonas sp., was found to utilize this compound as its sole source of carbon and energy. During its growth, a metabolite accumulated in the culture medium which was unequivocally identified as 2,3-dihydroxybenzoate through various analytical techniques including thin-layer chromatography, high-pressure liquid chromatography, and gas chromatography linked to mass spectrometry. nih.gov The degradation of 2,3-dihydroxybenzoate itself is initiated by an extradiol dioxygenase, which cleaves the aromatic ring between the C-3 and C-4 carbon atoms. nih.gov This discovery highlights that bacterial catabolic pathways for xenobiotics like this compound can be more varied than initially thought.

Subsequent Ring Cleavage Pathways (e.g., 2-chloro-cis,cis-muconate, 4-carboxymethylenebut-2-en-4-olide)

Following the initial enzymatic attacks on this compound, the resulting catecholic intermediates undergo ring cleavage. A common pathway involves the ortho-cleavage of 3-chlorocatechol, a metabolite of this compound, by a catechol 1,2-dioxygenase. This reaction yields 2-chloro-cis,cis-muconate. oup.comd-nb.info This chlorinated muconate is then typically converted by a chloromuconate cycloisomerase. This enzyme catalyzes the transformation of 2-chloro-cis,cis-muconate into dienelactone intermediates, such as 4-carboxymethylenebut-2-en-4-olide. oup.comannualreviews.orgresearchgate.net The process often involves an intermediary dehalogenation step. researchgate.net These dienelactones are further metabolized by a dienelactone hydrolase to maleylacetate, which is then channeled into central metabolic pathways like the 3-oxoadipate (B1233008) pathway. researchgate.netnih.gov

Table 1: Key Enzymes and Metabolites in the Aerobic Degradation of this compound

| Precursor/Intermediate | Enzyme | Product/Intermediate |

|---|---|---|

| This compound | Dioxygenase | 3-Chlorocatechol |

| 3-Chlorocatechol | Catechol 1,2-dioxygenase | 2-chloro-cis,cis-muconate |

| 2-chloro-cis,cis-muconate | Chloromuconate cycloisomerase | 4-carboxymethylenebut-2-en-4-olide |

Anaerobic Biotransformation

The anaerobic biodegradation of this compound can be coupled with denitrification, where nitrate (B79036) serves as the terminal electron acceptor. nih.govoup.com However, the degradation of this compound under these conditions is generally observed to be slower and less frequent compared to its isomers, 3-chlorobenzoate and 4-chlorobenzoate. nih.govoup.comasm.org Enrichment cultures established from various sediment and soil sources have demonstrated the potential for this process. nih.govoup.com In these systems, the utilization of the chlorobenzoate is dependent on the presence of nitrate, and its degradation is accompanied by a corresponding loss of nitrate. oup.comasm.org While the exact dehalogenation mechanism in these denitrifying systems can be unclear, the stoichiometric removal of the halogen suggests that dehalogenation is a key step in the metabolic pathway. nih.govoup.comwur.nl

Table 2: Degradation of Monochlorinated Benzoates under Different Anaerobic Conditions

| Compound | Denitrifying | Sulfidogenic | Methanogenic |

|---|---|---|---|

| This compound | Slow/Infrequent | Not Utilized | Metabolized |

| 3-Chlorobenzoate | Readily Degraded | Utilized | Metabolized |

| 4-Chlorobenzoate | Readily Degraded | Utilized | Not Metabolized |

Source: Adapted from findings in various studies. asm.org

Under anaerobic conditions, particularly in methanogenic environments, the primary initial step in the degradation of chlorinated aromatic compounds is reductive dechlorination. wur.nlepa.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, a reaction carried out by specific microbial consortia. annualreviews.org For chlorobenzoates, this leads to the formation of benzoate, which is then further degraded. epa.gov

There is also evidence of interconversion between chlorinated aromatic compounds. For instance, anaerobic microbial consortia can transform chlorobenzoates and chlorophenols. Studies with acclimated sludge have shown that the degradation of different chlorinated compounds can be linked. Sludge acclimated to 2-chlorophenol (B165306), for example, showed the ability to degrade 2,4-dichlorophenol. annualreviews.org In some anaerobic environments, there is a preferential removal of chlorine atoms at specific positions. For example, reductive dechlorination of dichlorophenols often targets the ortho-position chlorine first. annualreviews.orgscience.gov The degradation pathways of chlorinated phenols and chlorobenzoates can be intertwined, with chlorophenols sometimes being intermediates in the breakdown of other chlorinated compounds. epa.gov For example, under methanogenic conditions, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) can be converted to 2,4,5-trichlorophenol (B144370) before further dehalogenation. annualreviews.org

Microbial Ecology and Physiology of this compound Degraders

The biodegradation of this compound is a crucial process in the removal of this xenobiotic compound from contaminated environments. This section delves into the microbial ecology and physiological characteristics of the microorganisms capable of degrading this compound, focusing on their isolation, identification, and the environmental factors that influence their metabolic activity.

Isolation and Characterization of Degrading Microorganisms

The successful bioremediation of this compound relies on the presence and activity of specific microorganisms. Researchers have employed various techniques to isolate and characterize these degraders from diverse environmental niches.

A wide array of bacterial genera have been identified with the capacity to utilize this compound as a source of carbon and energy. These microorganisms have been isolated from various contaminated sites, demonstrating their ubiquitous nature. Studies have revealed that both Gram-negative and Gram-positive bacteria are involved in the degradation process.

Several key genera have been consistently implicated in the breakdown of this compound. These include Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium. academicjournals.org For instance, a study on bacteria isolated from landfill soils confirmed that species of Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium were able to degrade 4.53%, 4.48%, 35%, and 7.21% of this compound within a week, respectively. academicjournals.org Other identified genera with the ability to degrade chlorobenzoates include Aeromonas, Rhodococcus, Stenotrophomonas, Cupriavidus, and Flavobacterium. researchgate.netmutah.edu.jo Further research has expanded this list to include Klebsiella, Bacillus, Citrobacter, and Neisseria isolated from landfill sites. scholarsresearchlibrary.com Under denitrifying conditions, genera such as Thauera, Acidovorax, Azoarcus, Bradyrhizobium, Ochrobactrum, Paracoccus, Mesorhizobium, and Ensifer have also been shown to degrade halobenzoates. nih.govasm.org

Table 1: Identified Bacterial Genera with this compound Degrading Capabilities

The isolation of this compound degrading microorganisms is most commonly achieved through enrichment culture techniques. This method involves collecting samples from contaminated environments and inoculating them into a minimal salts medium where this compound is provided as the sole carbon and energy source. academicjournals.orgresearchgate.net This selective pressure encourages the growth of microorganisms capable of utilizing the target compound.

The process typically involves several successive subcultures to enrich the population of degraders and eliminate non-utilizing species. academicjournals.orgresearchgate.net For instance, in one study, soil samples were inoculated into a mineral base medium containing 0.1% 2-chlorobenzoic acid and incubated for a week. academicjournals.org After three to four subcultures, the bacteria were plated on a solid mineral medium to obtain pure isolates. academicjournals.org Another approach involves using a combination of benzoate and a halobenzoate as carbon sources to isolate a larger number of strains. asm.org Denitrifying enrichment cultures have also been successfully established using nitrate as an electron acceptor under anaerobic conditions to isolate bacteria that can degrade chlorobenzoates. oup.comasm.org Research has shown that this primary enriching method is more advantageous for isolating bacteria compared to direct culturing. scholarsresearchlibrary.com

Microorganisms capable of degrading this compound are widely distributed in various geographical locations and environmental matrices that have been exposed to this and other chlorinated aromatic compounds. Isolates have been successfully obtained from diverse sources such as landfill soils and wastewater. academicjournals.orgjbarbiomed.comjbarbiomed.com

For example, a study conducted in Shiraz, Iran, successfully isolated ten genera of this compound degrading bacteria from the surface soils of landfill centers. academicjournals.orgresearchgate.net Similarly, Acinetobacter calcoaceticus and Aeromonas hydrophila capable of degrading this compound were isolated from a wastewater treatment plant in Petra, Jordan. researchgate.netjbarbiomed.comjbarbiomed.com The presence of these bacteria in such environments is indicative of their adaptation to xenobiotic compounds. Denitrifying bacteria with the ability to degrade halobenzoates have been isolated from a variety of geographical and ecological sites, including estuarine and freshwater sediments, as well as agricultural and forest soils, highlighting their ubiquitous distribution. nih.govasm.org

Environmental Factors Influencing Biodegradation

The efficiency of this compound biodegradation is not solely dependent on the presence of capable microorganisms but is also significantly influenced by various environmental factors. The availability of other carbon sources, in particular, can have a profound effect on the kinetics of degradation.

The presence of alternative carbon sources can either enhance, inhibit, or have no effect on the biodegradation of this compound. This phenomenon is often attributed to mechanisms such as catabolic repression or enhancement.

In some cases, the addition of a more readily metabolizable carbon source can suppress the enzymes responsible for degrading this compound. For example, in a study with Klebsiella oxytoca, the presence of glucose, sorbitol, and fructose (B13574) at a 0.2% concentration decreased the initial degradation rates of this compound. acs.org Conversely, lactose, maltose, and sucrose (B13894) led to an increase in its biodegradation. acs.org Similarly, for Enterobacter cloacae, fructose and sorbitol caused catabolic repression of this compound degradation, while glucose, lactose, sucrose, maltose, succinic acid, and mannitol (B672) increased the degradation rate. tandfonline.com

In contrast, some studies have shown that the presence of an additional carbon source can be beneficial. For Acinetobacter calcoaceticus, the simultaneous addition of sorbitol and fructose led to the complete degradation of this compound within 70 hours, whereas lactose, maltose, and sucrose decreased the degradation. researchgate.net The presence of benzoate as a growth substrate has also been shown to support the dechlorination of this compound by a bacterial culture. researchgate.net These findings highlight the complex interactions between substrate availability and microbial metabolic pathways.

Table 2: Effect of Additional Carbon Sources on this compound Degradation by Different Bacterial Species

Nitrogen Source Effects on Degradation and Chloride Release

The choice of nitrogen source can significantly influence the biodegradation of this compound (2-CBA) and the subsequent release of chloride ions. Studies have shown that certain nitrogen sources can inhibit the degradation process. For instance, in studies involving Klebsiella oxytoca and Acinetobacter calcoaceticus, nitrogen sources such as yeast extract, casein, and tryptone were found to repress the degradation of 2-CBA. acs.orgresearchgate.net Specifically, with Klebsiella oxytoca, yeast extract, casein, and tryptone led to a 55%, 60%, and 33% inhibition of 2-CBA degradation, respectively. acs.org Similarly, research on Aeromonas hydrophila demonstrated that various nitrogen sources reduced both the degradation of 2-CBA and the release of chloride. jbarbiomed.comresearchgate.netmutah.edu.joresearchgate.net

However, the effect is not universally inhibitory. L-proline, for example, has shown a different effect. In the case of Klebsiella oxytoca, L-proline was an exception to the inhibitory trend observed with other nitrogen sources. acs.org With Aeromonas hydrophila, L-proline slightly enhanced the biodegradation of 2-CBA, particularly between 40 and 80 hours of incubation. jbarbiomed.comresearchgate.netmutah.edu.jojbarbiomed.com This suggests that the impact of the nitrogen source is specific to the compound and the microorganism involved. While most tested nitrogen sources increased the cell mass of A. hydrophila by 4 to 8-fold compared to a control without a nitrogen source, they simultaneously decreased the degradation and dechlorination of 2-CBA. jbarbiomed.com

Table 1: Effect of Nitrogen Sources on 2-CBA Degradation by Klebsiella oxytoca

| Nitrogen Source | Inhibition of 2-CBA Degradation (%) |

|---|---|

| Yeast Extract | 55 |

| Casein | 60 |

| Trypton | 33 |

Data sourced from research on Klebsiella oxytoca. acs.org

Substrate Concentration Effects

The concentration of this compound as a substrate has a marked effect on its degradation by microorganisms. Generally, there is an optimal concentration range for efficient biodegradation, beyond which the process can be inhibited.

For instance, a study on Aeromonas hydrophila found that the optimal concentration for the chemical breakdown of 2-CBA was 3 mM. jbarbiomed.comresearchgate.netjbarbiomed.com At a concentration of 2 mM, a higher degradation percentage of 2-CBA was achieved in approximately 40 hours. jbarbiomed.com However, at a concentration of 3 mM, only partial degradation was observed, though the initial degradation rate was higher. jbarbiomed.com Increasing the concentration to 4 mM resulted in degradation, but the efficiency was noted to be dependent on various experimental conditions. jbarbiomed.com

Similarly, research on Pseudomonas sp. strain B-300 indicated that concentrations of 2-chlorobenzoic acid higher than 0.5% (w/v) were toxic to the cells, halting degradation. cdnsciencepub.comnih.govebi.ac.uk In another study with Klebsiella oxytoca, an unstructured model with substrate inhibition was applied, and the substrate inhibition constant was determined to be 50.95 mM, indicating that high concentrations of 2-CBA inhibit the growth of the bacterium. acs.org

The initial degradation rate is also concentration-dependent. For Aeromonas hydrophila, the initial rate of 2-CBA degradation was studied at concentrations of 2 mM, 3 mM, and 4 mM, showing different degradation profiles over a 20-hour period. jbarbiomed.com

Co-metabolism Studies

Co-metabolism is a phenomenon where microorganisms degrade a non-growth-supporting compound in the presence of a growth-supporting primary substrate. This process is particularly relevant for the transformation of more complex chlorinated benzoates.

Transformation of Di- and Trichlorobenzoates

Bacteria capable of degrading this compound can sometimes co-metabolize di- and trichlorobenzoates. For example, Pseudomonas aeruginosa strain JB2, which grows on 2-CBA, was also found to grow on 2,3- and 2,5-dichlorobenzoates and 2,3,5-trichlorobenzoate. nih.govasm.org It could also co-metabolize 2,4-dichlorobenzoate (B1228512). nih.gov The degradation of these compounds proceeded through chlorocatechol intermediates. nih.govasm.org

A mixed bacterial culture (2MC) that degrades 2-CBA was shown to completely oxidize 2,5-dichlorobenzoate (B1240473) and 2,3,5-trichlorobenzoate. researchgate.net The degradation of 2,5-dichlorobenzoate proceeded via the formation of 4-chlorocatechol (B124253) and 3-cis,cis-chloromuconate. researchgate.net However, the same culture did not transform 2,6-dichlorobenzoate (B1236402), 2,4,6-trichlorobenzoate, or 2,3,6-trichlorobenzoate. researchgate.net 2,4-dichlorobenzoate was only minimally transformed into a dichlorinated phenol. researchgate.net

Anaerobic consortia that degrade 2-CBA have also been shown to dehalogenate other chlorinated benzoates. Four different methanogenic consortia were able to dehalogenate 2,6-dichlorobenzoate and 2,4-dichlorobenzoate. nih.gov In the case of 2,6-dichlorobenzoate, both ortho-positioned chlorines were removed. nih.gov

Influence of Halo-Substituent Position and Number

The position and number of halogen substituents on the benzoate ring significantly affect the rate and extent of microbial degradation. Generally, degradation becomes more difficult as the number of chlorine substituents increases. asm.org However, the position of the chlorine atom is often a more critical factor than the number of atoms. asm.orghu.edu.jo

For many bacteria, chlorobenzoates with chlorine atoms in the ortho position are more resistant to degradation. scispace.comjbarbiomed.com For instance, Alcaligenes sp. JB1 could metabolize monochlorobenzoates and dichlorobenzoates with meta and para substituents, but not those with an ortho chlorine. uva.nl Similarly, anaerobic degradation of this compound is often slower and observed in fewer microbial consortia compared to 3- and 4-chlorobenzoate. oup.com

The order of degradation rates for different chlorobenzoates can vary between bacterial species. Aeromonas hydrophila degraded chlorobenzoic acids in the order of 3-CBA > 2-CBA > 3,4-DCBA > 4-CBA. jbarbiomed.comresearchgate.net In contrast, Klebsiella pneumoniae showed a preference for degrading 4-CBA over other isomers. hu.edu.jo Studies with Pseudomonas aeruginosa JB2 revealed that a specific halobenzoate dioxygenase was necessary for the degradation of chlorobenzoates with an ortho substituent. nih.govasm.org

Glucose Repression of Degradation Pathway Enzymes

The presence of readily metabolizable carbon sources, such as glucose, can lead to catabolite repression, where the enzymes responsible for degrading less preferred substrates like this compound are not synthesized. academicjournals.orgresearchgate.netasm.orgberkeley.edu

In Pseudomonas sp. strain B-300, the presence of glucose led to the conversion of 2-chlorobenzoic acid to catechol or chlorocatechol, which were then transformed into muconic and chloromuconic acid, respectively. cdnsciencepub.comnih.govebi.ac.uk This suggests that glucose represses some of the enzymes in the degradation pathway. cdnsciencepub.comnih.govebi.ac.uk Similarly, in Rhodococcus erythropolis S-7, the degradation of this compound was observed only in the presence of glucose as a co-substrate, indicating that the enzymes for 2-CBA degradation are not induced in glucose-grown cells. academicjournals.org

Research on Klebsiella oxytoca showed that glucose, sorbitol, and fructose decreased the initial degradation rates of 2-CBA by 20-70%. acs.org Conversely, lactose, maltose, and sucrose increased 2-CBA biodegradation in this organism. acs.org This highlights that the effect of additional carbon sources can be complex and species-specific.

Bioremediation Strategies

Bioremediation of sites contaminated with this compound and other chlorinated compounds often involves harnessing the metabolic capabilities of microorganisms. academicjournals.org The isolation and characterization of bacteria that can degrade these pollutants is a key first step. academicjournals.org For example, bacteria such as Pseudomonas species, Enterobacter species, Acinetobacter species, and Corynebacterium species have been isolated from landfill soils and shown to degrade 2-chlorobenzoic acid. academicjournals.org

One of the primary mechanisms for the aerobic degradation of 2-CBA involves the enzyme this compound-1,2-dioxygenase, which catalyzes the initial step in the breakdown of the aromatic ring. jbarbiomed.com This process typically leads to the formation of catechols, which are then further metabolized. jbarbiomed.comnih.gov

The effectiveness of bioremediation can be influenced by various environmental factors. The degradation of 2-CBA is often dependent on the release of chloride ions from the aromatic ring. nih.gov Bioremediation strategies may involve optimizing conditions such as pH, temperature, and the availability of nutrients and electron acceptors to enhance microbial activity. jbarbiomed.comasm.org For instance, the degradation of chlorobenzoates has been observed under different anaerobic conditions, including denitrifying, sulfidogenic, and methanogenic environments, with the efficiency depending on the specific isomer and the available electron acceptor. asm.org

Potential for Environmental Decontamination

Chlorobenzoic acids, including this compound, are recognized environmental pollutants that can contaminate soil and water. academicjournals.org The biodegradation of these compounds by microorganisms presents a significant opportunity for environmental decontamination, a process known as bioremediation. academicjournals.orgtandfonline.com

Microorganisms can utilize this compound as a sole source of carbon and energy, breaking it down into less harmful substances. tandfonline.comjbarbiomed.com Studies have identified several bacterial genera capable of degrading this compound. For instance, research on bacteria from landfill soils identified species of Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium that could effectively degrade this compound. academicjournals.org In one study, Acinetobacter species demonstrated a 35% degradation rate of this compound within one week. academicjournals.org Similarly, Enterobacter cloacae has been shown to effectively use this compound for growth, suggesting its potential utility in cleaning contaminated sites. tandfonline.com

The primary mechanism for aerobic bacterial degradation of this compound involves an initial dehalogenation step. tandfonline.comnih.gov This is typically achieved through the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the removal of the chlorine atom and the formation of catechol. tandfonline.comresearchgate.netethz.ch The resulting catechol is a common metabolic intermediate that can be readily funneled into central metabolic pathways. researchgate.net

Under anaerobic conditions, consortia of microorganisms can also biodegrade this compound, with dechlorination being the initial step in the metabolic pathway. nih.gov These consortia can reductively dehalogenate the compound at the ortho position, converting it to benzoate, which is then further metabolized. nih.gov The potential of these naturally occurring microbial processes forms the basis for developing bioremediation strategies for environments polluted with halogenated aromatic compounds.

Enzymatic Mechanisms and Gene Regulation

Characterization of Key Enzymes

a 2-halobenzoate + NADH + H⁺ + O₂ → catechol + a halide anion + NAD⁺ + CO₂ enzyme-database.org

The 2-halobenzoate 1,2-dioxygenase isolated from Burkholderia cepacia (formerly Pseudomonas cepacia) 2CBS is a classic example of a two-component enzyme system. nih.govenzyme-database.org These components, a reductase and a terminal oxygenase, have been purified to homogeneity and characterized. nih.gov

Component B (Reductase): This component is a yellow iron-sulfur flavoprotein. nih.gov It functions as an NADH-acceptor reductase, transferring electrons from NADH to the terminal oxygenase. nih.gov

Component A (Oxygenase): This is a red-brown iron-sulfur protein that acts as the terminal oxygenase. nih.gov It is responsible for binding the aromatic substrate and catalyzing the dioxygenation and dehalogenation reaction. nih.govresearchgate.net This component itself is composed of two different subunits, designated alpha (α) and beta (β). nih.gov Cross-linking studies suggest an α₃β₃ subunit structure for the native oxygenase complex. nih.gov

The detailed properties of these two components are summarized in the table below.

| Property | Component A (Oxygenase) | Component B (Reductase) |

| Function | Terminal Oxygenase | NADH-Acceptor Reductase |

| Molecular Mass (Native) | 200,000 - 220,000 Da nih.gov | 37,500 Da (monomer) nih.gov |

| Subunit Structure | α₃β₃ nih.gov | Monomer nih.gov |

| Subunit Mass | α: 52,000 Da, β: 20,000 Da nih.gov | 37,500 Da nih.gov |

| Cofactors/Prosthetic Groups | Iron (5.8 mol/mol), Acid-labile sulfide (B99878) (6.0 mol/mol) nih.gov | FAD (0.8 mol/mol), Iron (1.7 mol/mol), Acid-labile sulfide (1.7 mol/mol) nih.gov |

| Appearance | Red-brown protein nih.gov | Yellow flavoprotein nih.gov |

| Isoelectric Point (pI) | pH 4.5 - 5.3 nih.gov | pH 4.2 nih.gov |

The 2-halobenzoate 1,2-dioxygenase from Burkholderia cepacia 2CBS exhibits a broad substrate specificity, particularly for benzoate analogs with substituents at the ortho position. nih.gov While its primary substrates are halogenated benzoates, its activity is not limited to this compound.

The enzyme can catalyze the conversion of a range of 2-halobenzoates to catechol. nih.govexpasy.orggenome.jp The preference for these substrates follows the order: 2-fluorobenzoate (B1215865) > this compound > 2-bromobenzoate (B1222928) > 2-iodobenzoate. enzyme-database.orgexpasy.orggenome.jp Research has also shown that anaerobic consortia capable of degrading this compound can also dehalogenate other ortho-substituted compounds like 2-bromobenzoate and 2,6-dichlorobenzoate. nih.gov The enzyme generally favors substrates with electron-withdrawing substituents in the ortho position. nih.gov

| Substrate | Product |

| 2-Fluorobenzoate | Catechol nih.gov |

| This compound | Catechol nih.gov |

| 2-Bromobenzoate | Catechol nih.gov |

| 2-Iodobenzoate | Catechol nih.gov |

| 2,6-Dichlorobenzoate | Benzoate nih.gov |

| 2,4-Dichlorobenzoate | 4-Chlorobenzoate nih.gov |

| 2-Chloro-5-hydroxybenzoate | 3-Hydroxybenzoate nih.gov |

The mechanism of 2-halobenzoate 1,2-dioxygenase involves a sophisticated process of electron transfer and dioxygen activation, characteristic of Rieske non-heme iron oxygenases. researchgate.net The reaction is an oxygenolytic dehalogenation, where the incorporation of both atoms of molecular oxygen (dioxygenation) occurs simultaneously with the removal of the halogen substituent and the carboxyl group. researchgate.netenzyme-database.org

Electron Transfer: The process begins with the reductase component (Component B) accepting two electrons from NADH. nih.gov These electrons are then transferred, likely via the FAD and [2Fe-2S] cluster within the reductase, to the terminal oxygenase component (Component A). nih.govresearchgate.net

Dioxygen Activation: The oxygenase component contains two critical metal centers: a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron at the catalytic site. researchgate.netoup.com The Rieske cluster receives the electrons from the reductase and shuttles them to the mononuclear iron center. researchgate.net This reduces the iron from Fe³⁺ to Fe²⁺, allowing it to bind both the this compound substrate and molecular oxygen. nih.gov

Catalytic Conversion: The bound O₂ is activated, leading to an attack on the aromatic ring at positions 1 and 2. researchgate.net This concerted reaction results in the hydroxylation of both carbons, cleavage of the carbon-chlorine bond, and decarboxylation, ultimately releasing catechol, CO₂, and a chloride ion. researchgate.netenzyme-database.org

While the primary activity is this 1,2-dioxygenation, minor activities such as 1,6-dioxygenation (forming 3-chlorocatechol) and 2,3-dioxygenation (forming 2,3-dihydroxybenzoic acid) have also been reported, though these reactions proceed to a much smaller degree. researchgate.net

Catechol 1,2-Dioxygenase

Catechol 1,2-dioxygenase is a crucial enzyme in the aerobic degradation of aromatic compounds. It catalyzes the ortho (or intradiol) cleavage of the catechol ring, a central intermediate in the breakdown of many aromatic substrates. In the context of this compound degradation, after its conversion to a chlorocatechol, catechol 1,2-dioxygenase facilitates the cleavage of the aromatic ring. oup.comjbarbiomed.comjbarbiomed.com

Specifically, the degradation of this compound can proceed through the formation of 3-chlorocatechol. This intermediate is then acted upon by catechol 1,2-dioxygenase, which cleaves the ring to form 2-chloro-cis,cis-muconate. oup.com This ortho-cleavage pathway is a common strategy for the mineralization of chlorocatechols. jbarbiomed.comjbarbiomed.com

In some bacteria, multiple catechol 1,2-dioxygenase enzymes may be present, exhibiting differential regulation and substrate specificities. For instance, Burkholderia sp. strain TH2, a 2-CBA-degrading bacterium, possesses two distinct gene clusters for the catechol ortho-cleavage pathway, designated cat1 and cat2. nih.govnih.gov While both corresponding enzymes, CatA1 and CatA2, are produced when the bacterium is grown on benzoate, only CatA2 is significantly expressed during growth on this compound. nih.govnih.gov The expression of CatA1 appears to be induced by benzoate and not 2-CBA. nih.gov This suggests a specialized role for CatA2 in the 2-CBA degradation pathway, highlighting the adaptability of microorganisms to specific chlorinated aromatic compounds. nih.govnih.gov

The activity of catechol 1,2-dioxygenase can be assayed spectrophotometrically by monitoring the formation of the product, cis,cis-muconic acid, at a wavelength of 260 nm. jbarbiomed.com

Benzoate 1,2-Dioxygenase and its Activity Towards Chlorobenzoates

Benzoate 1,2-dioxygenase (BDO) is a multi-component enzyme system that initiates the degradation of benzoate by catalyzing the insertion of two oxygen atoms into the aromatic ring. mdpi.comimrpress.com While BDO is central to benzoate metabolism, its activity towards chlorinated benzoates is often limited due to its narrow substrate specificity. mdpi.com

Research on various bacterial strains, including Acinetobacter calcoaceticus and Rhodococcus opacus 1CP, has shown that their benzoate 1,2-dioxygenases exhibit negligible degradation of chlorobenzoates. mdpi.com For example, the BDO from Rhodococcus sp. RHA1 can act on benzoate and, to some extent, 3-chlorobenzoate, but not on this compound or 4-chlorobenzoate. mdpi.com Similarly, the BDO of Rhodococcus opacus 1CP has a very narrow substrate range, with significant activity observed only for 3-chlorobenzoate among 31 tested substituted benzoates. researchgate.net

In some cases, the initial dioxygenation of chlorobenzoates is carried out by a distinct enzyme, chlorobenzoate 1,2-dioxygenase (CBDO), which has a broader substrate specificity that includes chlorinated analogs. mdpi.comebi.ac.uk The degradation of 3-chlorobenzoate in Pseudomonas sp. B13, for instance, is initiated by a CBDO. mdpi.com

The following table summarizes the relative activity of benzoate 1,2-dioxygenase from different microorganisms towards various chlorobenzoates.

| Organism | Substrate | Relative Activity (%) |

| Rhodococcus sp. RHA1 | Benzoate | 100 |

| This compound | Not detected | |

| 3-Chlorobenzoate | Detected | |

| 4-Chlorobenzoate | Not detected | |

| Rhodococcus opacus 1CP | Benzoate | 100 |

| 3-Chlorobenzoate | >9 | |

| Pseudomonas putida mt-2 | Benzoate | 100 |

| 3-Chlorobenzoate | High | |

| 3,5-Dichlorobenzoate | Lower than 3-CBA |

Data compiled from studies on benzoate 1,2-dioxygenase activity. mdpi.comresearchgate.netasm.org

Anthranilate 1,2-Dioxygenase and its Substrate Specificity in Relation to this compound

Anthranilate 1,2-dioxygenase (AntDO) is another member of the Rieske non-heme iron dioxygenase family, responsible for the conversion of anthranilate (2-aminobenzoate) to catechol. asm.orgresearchgate.netnih.gov This enzyme is a key component in the degradation of tryptophan. asm.org Given the structural similarity between anthranilate and this compound, the substrate specificity of AntDO has been investigated to understand its potential role in chlorobenzoate degradation.

Studies on AntDO from various bacterial strains have revealed a generally narrow substrate range. The AntDO from Burkholderia cepacia DBO1, a three-component system, can transform anthranilate and salicylate, but not this compound. asm.orgh1.co Similarly, the AntDO from Acinetobacter sp. strain ADP1, a two-component enzyme, does not efficiently hydroxylate halogenated benzoates like this compound. asm.orgnih.govasm.org

The following table presents a comparison of the substrate specificity of Anthranilate 1,2-Dioxygenase from different bacterial sources.

| Enzyme Source | Substrate | Activity |

| Burkholderia cepacia DBO1 | Anthranilate | Yes |

| Salicylate | Yes | |

| This compound | No | |

| Acinetobacter sp. ADP1 | Anthranilate | Yes |

| Benzoate | Yes | |

| This compound | No | |

| o-Toluate | No |

Data compiled from studies on anthranilate 1,2-dioxygenase. asm.orgnih.gov

The lack of activity towards this compound by these characterized anthranilate dioxygenases suggests that specialized enzymes are required for the initial attack on this chlorinated aromatic compound.

Inhibition Studies of Degradative Enzymes

The efficiency of this compound biodegradation can be significantly impacted by the presence of other structurally related compounds, which can act as inhibitors of the key degradative enzymes. For instance, the degradation of 4-chlorobenzoate (4-CB) by indigenous soil microflora and by specialized strains like Alcaligenes denitrificans can be retarded or completely inhibited by other chlorobenzoates. oup.com

In soil suspension experiments, the presence of this compound was found to slow down the degradation of 4-CB. oup.com This inhibitory effect can be attributed to several mechanisms, including competitive inhibition for the active site of the degradative enzymes.

Genomic Analysis of Degradation Gene Clusters (e.g., cbe and tfd gene clusters)

The genetic basis for the degradation of chlorobenzoates is often encoded in specific gene clusters. Two well-studied examples are the cbe and tfd gene clusters, which are frequently found in bacteria capable of degrading these compounds.

The cbe gene cluster is typically involved in the initial steps of chlorobenzoate degradation, converting it to chlorocatechol. nih.govnii.ac.jp The tfd gene cluster, on the other hand, generally encodes the enzymes for the subsequent degradation of chlorocatechol via the ortho-cleavage pathway. nih.govnii.ac.jptandfonline.com The tfd cluster includes genes such as tfdC (chlorocatechol 1,2-dioxygenase), tfdD (chloromuconate cycloisomerase), tfdE (dienelactone hydrolase), and tfdF (maleylacetate reductase). tandfonline.com

Genomic analyses of several 3-chlorobenzoate-degrading bacteria, such as Caballeronia sp. 19CS4-2 and Paraburkholderia sp. 19CS9-1, have revealed the presence of both cbe and tfd gene clusters. nih.govnii.ac.jpmdpi.com The presence of these complete gene sets indicates their ability to metabolize 3-chlorobenzoate through the chlorocatechol ortho-cleavage pathway. nih.govnii.ac.jpdntb.gov.ua In contrast, a strain like Cupriavidus sp. 19C6 was found to possess the cbe genes but lacked the tfd genes, suggesting it may utilize a different pathway for chlorocatechol degradation. nih.govnii.ac.jp

Transcriptional studies have confirmed that the presence of 3-chlorobenzoate can induce the expression of both cbe and tfd genes in strains that harbor them. nii.ac.jp This indicates a coordinated regulatory network that controls the expression of the necessary enzymes for the complete degradation of the compound.

Analytical and Spectroscopic Characterization Methods in 2 Chlorobenzoate Research

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy of 2-chlorobenzoic acid, the parent compound of 2-chlorobenzoate, reveals characteristic absorption bands corresponding to its key functional groups. The spectrum typically exhibits strong absorption in the region of 1660-1700 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid group icm.edu.plresearchgate.netindexcopernicus.com. A particularly strong band has been observed around 1668 cm⁻¹ researchgate.net. The O-H stretching vibration of the carboxylic acid group is usually seen around 3600 cm⁻¹, although in solid-state samples, hydrogen bonding can lead to broader absorption bands icm.edu.pl. Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹ indexcopernicus.com. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, generally found between 550 and 800 cm⁻¹ icm.edu.pl, with a specific assignment at approximately 762 cm⁻¹ noted in some studies researchgate.net. FT-IR spectra are commonly recorded using KBr pellets or in the solid phase icm.edu.plresearchgate.netniscpr.res.inresearchgate.net.

Vibrational Mode Assignment and Interpretation

The interpretation of FT-IR spectra for 2-chlorobenzoic acid often involves comparing experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods indexcopernicus.comresearchgate.netniscpr.res.inresearchgate.netnih.govscholarsresearchlibrary.com. These computational approaches help in assigning specific absorption bands to particular molecular vibrations, including stretching and bending modes of the carboxylic acid group, aromatic C-H bonds, and the C-Cl bond icm.edu.plresearchgate.netindexcopernicus.comresearchgate.netniscpr.res.inresearchgate.net. For example, the C=O stretching vibration is a key identifier, typically falling within the 1650-1700 cm⁻¹ range icm.edu.plresearchgate.netindexcopernicus.com. Aromatic C-H bending vibrations are observed in the regions of 1400-1000 cm⁻¹ (in-plane) and 1000-800 cm⁻¹ (out-of-plane) indexcopernicus.comresearchgate.net. The C-Cl stretching vibration is usually located in the lower wavenumber region, around 550-800 cm⁻¹ icm.edu.plresearchgate.net. This detailed vibrational analysis aids in understanding the molecular structure, conformation, and the electronic influence of the chlorine substituent on the benzoic acid framework researchgate.netniscpr.res.inresearchgate.netasianjournalofphysics.com.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for vibrations involving symmetric stretching modes which are often weak in IR spectra. This technique utilizes laser excitation to probe molecular vibrations.

FT-Raman spectra of 2-chlorobenzoic acid have been recorded, typically in the solid phase researchgate.netindexcopernicus.comresearchgate.netniscpr.res.in. The technique involves exciting the sample with a laser, such as a 1064 nm Nd:YAG laser, and analyzing the scattered light indexcopernicus.com. Characteristic Raman bands for 2-chlorobenzoic acid include those associated with the C=O stretching vibration (around 1652 cm⁻¹) and C-H stretching modes of the phenyl ring (observed around 3121 cm⁻¹) indexcopernicus.com. Raman spectroscopy is also sensitive to skeletal vibrations and can detect modes across a broad spectral range, down to very low wavenumbers (e.g., 12 cm⁻¹) icm.edu.pl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound derivatives, ¹H NMR and ¹³C NMR are commonly employed.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, connectivity, and relative numbers. For 2-chlorobenzoic acid, the ¹H NMR spectrum typically displays signals from the aromatic protons and the acidic proton of the carboxylic acid group.

In CDCl₃, the aromatic protons of 2-chlorobenzoic acid appear as distinct signals within the range of δ 7.31 to 8.09 ppm rsc.orgchemicalbook.com. A representative spectrum shows a doublet at δ 8.09 ppm (J = 7.44 Hz, 1H) corresponding to the proton ortho to the carboxylic acid group, followed by multiplets at δ 7.50 ppm (1H), 7.40 ppm (1H), and 7.31 ppm (1H) for the remaining aromatic protons rsc.orgchemicalbook.com. The acidic proton (OH) of the carboxylic acid group is typically observed as a broad singlet at a significantly higher chemical shift, often around δ 12-13 ppm, particularly when the spectrum is recorded in a solvent like DMSO-d₆ chemicalbook.com.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorobenzoic Acid

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | J Value (Hz) | Proton Count | Assignment/Notes | Source |

| CDCl₃ | 8.09 | d | 7.44 | 1H | Aromatic proton (ortho to COOH) | rsc.orgchemicalbook.com |

| CDCl₃ | 7.50 | m | - | 1H | Aromatic proton | rsc.orgchemicalbook.com |

| CDCl₃ | 7.40 | m | - | 1H | Aromatic proton | rsc.orgchemicalbook.com |

| CDCl₃ | 7.31 | m | - | 1H | Aromatic proton (para to COOH) | rsc.orgchemicalbook.com |

| DMSO-d₆ | 13.43 | s | - | 1H | Carboxylic acid proton (OH) | chemicalbook.com |

| DMSO-d₆ | 7.808 | m | - | 2H | Aromatic protons | chemicalbook.com |

| DMSO-d₆ | 7.56 | m | - | 1H | Aromatic proton | chemicalbook.com |

| DMSO-d₆ | 7.55 | m | - | 1H | Aromatic proton | chemicalbook.com |

Carbon-13 NMR (¹³C NMR)